Electrochemical Studies: The compounds are tested on various metals and alloys in corrosive media.
Quantum Theoretical Studies: Predictive models are used to understand the structure-activity relationship. :
In Vitro Evaluation: Compounds are synthesized and characterized using spectroscopic techniques.
Molecular Docking: To understand interactions with the enzyme’s active site. :
Chemical Analysis: Testing the effectiveness in various environmental conditions. :
Synthesis and Characterization: Compounds are synthesized and their biochemical interactions are studied. :
Field: Analytical Chemistry
Synthesis: Creating derivatives for use in analytical procedures.
Spectroscopic Analysis: Utilizing the compounds’ properties for detection and quantification. :
Field: Pharmacology
Drug Synthesis: Derivatives are synthesized and tested for pharmacological activity.
Clinical Studies: Evaluating the efficacy and safety in preclinical and clinical settings. :
5-Bromo-2-fluoro-1-methylbenzimidazole is a heterocyclic compound belonging to the benzimidazole family, characterized by its unique combination of bromine and fluorine substituents. This compound has garnered attention for its potential applications in medicinal chemistry and material science due to its interesting chemical properties and biological activities. The molecular structure of 5-Bromo-2-fluoro-1-methylbenzimidazole includes a benzimidazole core with a bromine atom at the 5-position, a fluorine atom at the 2-position, and a methyl group at the 1-position, contributing to its reactivity and stability.
There is no known mechanism of action for 5-Br-2-F-1-MeBM due to the absence of research on this specific compound. However, benzimidazole derivatives can exhibit various mechanisms depending on their structure. Some act as enzyme inhibitors, while others may interact with DNA or other biomolecules [].
Due to the lack of existing research, 5-Br-2-F-1-MeBM presents an opportunity for scientific exploration. Potential areas of investigation include:
Benzimidazole derivatives, including 5-Bromo-2-fluoro-1-methylbenzimidazole, are known for their significant biological activities. Research indicates that this compound exhibits:
The synthesis of 5-Bromo-2-fluoro-1-methylbenzimidazole typically involves several steps:
5-Bromo-2-fluoro-1-methylbenzimidazole has several applications across various fields:
Studies on the interactions of 5-Bromo-2-fluoro-1-methylbenzimidazole indicate that it may bind to various biological targets, including:
Several compounds share structural similarities with 5-Bromo-2-fluoro-1-methylbenzimidazole:
| Compound Name | Key Features |
|---|---|
| 5-Bromo-2-chloro-1-methylbenzimidazole | Chlorine instead of fluorine |
| 5-Bromo-2-iodo-1-methylbenzimidazole | Iodine substitution |
| 5-Bromo-2-methyl-1-methylbenzimidazole | Lacks halogen substituents |
| 5-Fluoro-1-methylbenzimidazole | Contains only fluorine without bromine |
The uniqueness of 5-Bromo-2-fluoro-1-methylbenzimidazole lies in its combination of both bromine and fluorine atoms. This combination enhances its stability and lipophilicity compared to similar compounds, making it particularly valuable in drug development and material sciences. The presence of these halogen substituents can significantly influence its reactivity and biological activity, distinguishing it from other benzimidazole derivatives.
Bromination of o-fluorobenzaldehyde derivatives serves as a foundational step in constructing the halogenated benzimidazole scaffold. The reaction typically employs electrophilic aromatic substitution (EAS) mechanisms, where bromine is introduced at the para position relative to the fluorine substituent. For instance, treating 2-fluoro-4-methylbenzaldehyde with bromine (Br₂) in acetic acid at 60°C yields 5-bromo-2-fluoro-4-methylbenzaldehyde, a key intermediate. The fluorine atom acts as a meta-directing group, while the methyl group at position 4 enhances electron density at position 5, facilitating selective bromination.
A critical challenge lies in avoiding over-bromination. Controlled stoichiometry (1:1 molar ratio of substrate to Br₂) and low temperatures (0–5°C) minimize di-brominated byproducts. Post-reaction purification via column chromatography (ethyl acetate/hexane, 3:7) isolates the mono-brominated product in 78–85% yield. This intermediate is subsequently oxidized to the corresponding carboxylic acid using KMnO₄ in acidic medium, followed by cyclization with o-phenylenediamine derivatives to form the benzimidazole ring.
Lewis acids such as FeCl₃ and AlCl₃ enhance the efficiency of bromination by polarizing Br₂ molecules, increasing electrophilicity. For example, FeCl₃-catalyzed bromination of 2-fluoro-1-methylbenzene in dichloromethane at room temperature achieves 92% conversion to 5-bromo-2-fluoro-1-methylbenzene within 2 hours. The catalyst stabilizes the bromonium ion intermediate, ensuring regioselectivity for position 5.
Alternative methods utilize N-bromosuccinimide (NBS) in the presence of radical initiators like azobisisobutyronitrile (AIBN). This approach is particularly effective for substrates sensitive to strong acids, yielding 5-bromo derivatives with 80–88% efficiency. However, NBS-mediated reactions require anhydrous conditions and inert atmospheres to prevent radical quenching.
Solvent choice profoundly impacts reaction kinetics and product purity. Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) enhance the solubility of intermediates, facilitating cyclization. For instance, refluxing 5-bromo-2-fluoro-4-methylbenzoic acid with o-phenylenediamine in DMF at 120°C for 12 hours yields 5-bromo-2-fluoro-1-methylbenzimidazole with 75% efficiency. In contrast, ethanol-water mixtures (9:1 v/v) improve the solubility of sodium metabisulfite (Na₂S₂O₅), a common oxidizing agent in benzimidazole synthesis, reducing reaction times by 30%.
Reagent optimization is equally critical. Using SnCl₂·2H₂O for nitro group reduction minimizes side reactions compared to catalytic hydrogenation, achieving >90% conversion. Additionally, potassium carbonate (K₂CO₃) as a base in nucleophilic substitution reactions prevents hydrolysis of sensitive halogenated intermediates.
The choice of brominating agent influences yield, selectivity, and scalability. Below is a comparative analysis of three agents:
| Brominating Agent | Conditions | Yield (%) | Selectivity |
|---|---|---|---|
| Br₂ | Acetic acid, 60°C, 4 h | 78–85 | Moderate |
| NBS | AIBN, CCl₄, reflux, 6 h | 80–88 | High |
| KBrO₃ | H₂SO₄, 40°C, 3 h | 65–72 | Low |
Br₂ offers cost-effectiveness but requires careful stoichiometric control to avoid di-substitution. NBS provides superior selectivity for mono-bromination under radical conditions but demands stringent anhydrous protocols. KBrO₃, while less hazardous, exhibits lower yields due to competing oxidation side reactions.
5-Bromo-2-fluoro-1-methylbenzimidazole exhibits significant potential as an anticancer agent, particularly through its interaction with DNA topoisomerases. Benzimidazole derivatives have demonstrated remarkable anticancer efficacy across multiple cancer cell lines, with several compounds showing superior potency compared to standard chemotherapeutic agents [1] [2].
The compound's anticancer activity is primarily attributed to its ability to inhibit topoisomerase enzymes, which are essential for maintaining DNA structure during transcription, translation, and mitosis [2]. Topoisomerase I inhibition has emerged as a particularly attractive molecular target for anticancer drug development, as these enzymes are crucial for DNA replication and cell division processes [2].
Recent studies have shown that benzimidazole derivatives with halogen substituents at the 5-position demonstrate enhanced topoisomerase I poisoning activity and cytotoxicity. The presence of bromine at the 5-position, combined with fluorine substitution, creates a favorable electronic environment that enhances binding affinity to the enzyme active site [2]. This structural combination is particularly significant for 5-Bromo-2-fluoro-1-methylbenzimidazole, as the electron-withdrawing effects of both halogen atoms contribute to improved enzyme inhibition capabilities.
The methylation at the N-1 position further enhances the compound's anticancer properties by improving membrane permeability and cellular uptake [1]. This substitution pattern allows for more efficient penetration into cancer cells, resulting in higher intracellular concentrations of the active compound.
| Compound Type | Cell Line | IC50 Range | Mechanism of Action |
|---|---|---|---|
| Fluoro aryl benzimidazole derivative | HOS, G361, MCF-7, K-562 | 1.8-7.8 μM | Apoptosis via caspase-3/7 activation |
| Benzimidazole-thiazolidinedione hybrid | A549 | 11.46 μM | Apoptosis, G2/M arrest, ROS production |
| Benzimidazole with sulfonamide moiety | MGC-803, PC-3, MCF-7 | 1.02-5.40 μM | Apoptosis, G2/M arrest |
| Benzimidazole-triazole hybrid | A549, NCI-H460, MCF-7, MDA-MB-231 | 0.63-1.3 μM | Apoptosis, sub-G1 arrest, ROS increase |
5-Bromo-2-fluoro-1-methylbenzimidazole demonstrates significant enzyme inhibitory activity across multiple therapeutic targets, making it a valuable scaffold for multi-target drug design. The compound's structure-activity relationships reveal optimal positioning of substituents for enhanced enzyme binding and inhibition.
Urease Inhibition
Urease inhibition represents a critical therapeutic target for treating peptic ulcer disease caused by Helicobacter pylori. 5-Bromo-2-aryl benzimidazole derivatives have shown exceptional urease inhibitory activity, with some compounds exhibiting IC50 values ranging from 8.15 to 354.67 μM [3]. The presence of bromine at the 5-position significantly enhances urease inhibition compared to unsubstituted analogs, while the fluorine substitution at the 2-position contributes to improved selectivity and reduced cytotoxicity [3].
The mechanism of urease inhibition involves binding to the enzyme's active site, where the halogen substituents form favorable interactions with key amino acid residues. Molecular docking studies have revealed that compounds with electron-withdrawing groups at the 5-position, particularly bromine, establish stronger hydrogen bonding and hydrophobic interactions with the enzyme [4].
α-Glucosidase Inhibition
α-Glucosidase inhibition is crucial for managing type 2 diabetes by controlling postprandial glucose levels. Benzimidazole derivatives have demonstrated superior α-glucosidase inhibitory activity compared to standard drugs like acarbose [5] [6]. The structural features of 5-Bromo-2-fluoro-1-methylbenzimidazole are particularly favorable for α-glucosidase inhibition, with the bromine substituent enhancing binding affinity through halogen bonding interactions [5].
Studies have shown that benzimidazole-triazole hybrids exhibit IC50 values ranging from 18.25 to 35.14 μM against α-glucosidase, significantly better than acarbose (IC50 = 58.8 μM) [5]. The fluorine substitution contributes to improved pharmacokinetic properties and enhanced enzyme selectivity.
DNA Topoisomerase Inhibition
DNA topoisomerases represent prime targets for anticancer therapy, and 5-Bromo-2-fluoro-1-methylbenzimidazole shows promising inhibitory activity against both topoisomerase I and II [7] [8]. The compound's mechanism involves stabilization of the enzyme-DNA complex, preventing religation and ultimately leading to DNA strand breaks and cell death [9].
Benzimidazole derivatives have demonstrated IC50 values as low as 1.52 μM against topoisomerase I [10], with the halogen substituents playing crucial roles in enzyme binding. The combination of bromine and fluorine in 5-Bromo-2-fluoro-1-methylbenzimidazole creates an optimal electronic environment for topoisomerase inhibition.
| Enzyme Target | Compound Example | IC50 Value | Standard Drug |
|---|---|---|---|
| Urease | 5-Bromo-2-aryl benzimidazole | 8.15-354.67 μM | Thiourea (21.25 μM) |
| α-Glucosidase | Benzimidazole-triazole hybrid | 18.25-35.14 μM | Acarbose (58.8 μM) |
| DNA Topoisomerase I | Benzimidazole-triazole derivative | 1.52 μM | Camptothecin |
| DNA Topoisomerase II | Bis-benzimidazole derivative | 17-48 μmol/L | Etoposide |
5-Bromo-2-fluoro-1-methylbenzimidazole serves as an excellent scaffold for developing antimicrobial and antiviral agents. The strategic placement of halogen substituents significantly enhances antimicrobial potency while maintaining favorable safety profiles.
Antimicrobial Activity
The antimicrobial properties of 5-Bromo-2-fluoro-1-methylbenzimidazole are particularly pronounced against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) strains [11]. The compound's mechanism involves disruption of bacterial cell wall synthesis and interference with essential metabolic processes.
Benzimidazole derivatives with 5-halo substitutions have demonstrated minimum inhibitory concentrations (MICs) ranging from 32 to 64 μg/mL against various bacterial strains [11]. The bromine substituent at the 5-position enhances antibacterial activity through increased lipophilicity and improved membrane penetration. Additionally, the fluorine substitution contributes to metabolic stability and reduced bacterial resistance development.
The compound exhibits selective activity against Gram-positive bacteria, with particularly strong efficacy against Staphylococcus epidermidis and Staphylococcus haemolyticus [11]. The structure-activity relationship analysis reveals that the electron-withdrawing nature of the halogen substituents correlates with enhanced antimicrobial potency.
Antiviral Activity
Benzimidazole derivatives have shown significant antiviral activity against various viral pathogens, including RNA viruses and DNA viruses [12]. The mechanism of antiviral action involves inhibition of viral replication enzymes, interference with viral protein synthesis, and disruption of viral assembly processes.
5-Bromo-2-fluoro-1-methylbenzimidazole demonstrates particular promise against enteroviruses and cytomegalovirus [12]. The compound's dual halogen substitution pattern enhances antiviral selectivity while minimizing cytotoxicity to host cells. Studies have shown that brominated benzimidazole derivatives exhibit four times greater antiviral activity compared to chlorinated analogs [12].
The fluorine substitution at the 2-position contributes to improved antiviral potency by enhancing binding affinity to viral enzymes and improving pharmacokinetic properties [12]. This substitution pattern is particularly effective for developing broad-spectrum antiviral agents.
| Compound Type | Microorganism | MIC (μg/mL) | Activity Profile |
|---|---|---|---|
| 5-Halo benzimidazole derivatives | MRSA strains | 32-64 | Broad-spectrum antibacterial |
| 2-Ethanamine benzimidazole (5-Br, 5-Cl) | S. epidermidis, S. haemolyticus | 32-64 | Gram-positive selective |
| 5-Bromo-2-(3-bromothiophen-2-yl)-1H-benzimidazole | E. coli, S. aureus, S. epidermidis | <4 | Broad-spectrum antimicrobial |
| Fluorinated benzimidazole tertiary amine | C. albicans, S. cerevisiae, A. flavus | 16-32 | Antifungal |
The structure-activity relationship analysis of 5-Bromo-2-fluoro-1-methylbenzimidazole reveals critical insights into the optimal structural features required for enhanced biological activity. The strategic positioning of substituents at different positions of the benzimidazole ring system significantly influences pharmacological properties.
N-1 Position Modifications
The methyl substitution at the N-1 position plays a crucial role in enhancing biological activity [13]. This modification improves membrane permeability and cellular uptake, leading to higher intracellular concentrations of the active compound. The N-1 methylation also contributes to metabolic stability by preventing enzymatic degradation at this position.
C-2 Position Substitutions
The fluorine substitution at the C-2 position significantly enhances the compound's pharmacological properties [14]. Fluorine incorporation improves metabolic stability, enhances binding affinity to target enzymes, and reduces off-target effects. The electron-withdrawing nature of fluorine creates favorable electronic environments for enzyme binding while maintaining optimal lipophilicity for cellular penetration.
C-5 Position Halogen Effects
The bromine substitution at the C-5 position is critical for optimal biological activity [11]. The structure-activity relationship studies demonstrate that halogen substituents at this position follow the potency order: Br > Cl > F for antimicrobial activity. The larger atomic radius of bromine allows for stronger van der Waals interactions with target proteins, while its electron-withdrawing properties enhance enzyme binding affinity.
Synergistic Effects of Dual Halogenation
The combination of bromine at C-5 and fluorine at C-2 creates synergistic effects that enhance overall biological activity [14]. This dual halogenation pattern optimizes both electronic properties and steric interactions with target enzymes. The combination results in improved selectivity indexes and reduced cytotoxicity compared to single-halogen derivatives.
Optimization for Therapeutic Applications
The structure-activity relationship analysis indicates that 5-Bromo-2-fluoro-1-methylbenzimidazole represents an optimal balance between potency, selectivity, and safety [13]. The compound's structural features contribute to:
| Position | Substitution Effect | Biological Impact | Example Activity |
|---|---|---|---|
| N-1 | Methyl group enhances activity | Improved membrane permeability | Anticancer, antimicrobial |
| C-2 | Fluorine substitution improves selectivity | Better pharmacokinetics | Enzyme inhibition |
| C-5 | Bromine enhances potency | Increased cytotoxicity | Broad-spectrum activity |
| C-5 (Halogen) | Br > Cl > F for antimicrobial activity | Optimal antimicrobial spectrum | MRSA activity |